Bienvenue dans la boutique en ligne BenchChem!

ethyl 3-(1H-imidazol-5-yl)propanoate

Regioisomerism Hydrogen Bonding Imidazole Tautomerism

This is the C-4(5) regioisomer (CAS 52237-38-4), NOT the N-1 isomer (CAS 24215-02-9). The free imidazole NH group (H-bond donor=1) is essential for histamine H3 receptor binding in ciproxifan synthesis (EP 0760811 / WO 9629315). ≥98% purity crystalline solid ensures accurate weighing and minimizes impurity propagation in multi-step sequences. The ethyl ester’s higher LogP (0.91 vs. <0 for the free acid) enables passive membrane permeability, making it the preferred form for cell-based phenotypic assays. Procure this regioisomer to maintain fidelity to the published synthetic route.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 52237-38-4
Cat. No. B1606676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1H-imidazol-5-yl)propanoate
CAS52237-38-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CN=CN1
InChIInChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyLWHFDBRSCJFSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1H-imidazol-5-yl)propanoate (CAS 52237-38-4): Key Intermediate for Histamine H3 Antagonists – Scientific Buyer's Selection Guide


Ethyl 3-(1H-imidazol-5-yl)propanoate (CAS 52237-38-4), formally designated as 1H-Imidazole-5-propanoic acid ethyl ester, is an imidazole-containing ester compound featuring a propanoate backbone esterified with ethanol and an imidazole ring substituted at the 4(5)-position via a three-carbon spacer . The compound serves as a crucial synthetic intermediate in the multi-step preparation of ciproxifan and related histamine H3-receptor antagonists, as described in patents EP 0760811 and WO 9629315 [1]. With a molecular weight of 168.19 g/mol, one hydrogen bond donor, four hydrogen bond acceptors, and a calculated LogP of 0.9054, it occupies a distinct physicochemical space among imidazole propanoate regioisomers .

Why Generic Imidazole Propanoate Esters Cannot Substitute Ethyl 3-(1H-imidazol-5-yl)propanoate: Regiochemical and Pharmacochemical Imperatives


Imidazole propanoate esters exist as distinct regioisomers—the N-1 substituted isomer (ethyl 3-(1H-imidazol-1-yl)propanoate, CAS 24215-02-9) and the C-4(5) substituted isomer (ethyl 3-(1H-imidazol-5-yl)propanoate, CAS 52237-38-4)—that differ fundamentally in their hydrogen bonding capacity and tautomeric behavior . The C-4(5) isomer possesses a free NH group in the imidazole ring (H-bond donor count = 1), enabling specific intermolecular interactions essential for target binding in histamine receptor pharmacology, whereas the N-1 isomer lacks this donor (H-bond donor count = 0) and cannot engage in analogous hydrogen bond networks . Although the tautomeric equivalence of the 4- and 5-positions means the compound is chemically identical to ethyl 3-(1H-imidazol-4-yl)propanoate, it is structurally distinct from the N-1 alkylated isomer, which exhibits different solubility, LogP, and boiling point profiles that directly impact synthetic processing and final product purity .

Quantitative Differentiation Evidence for Ethyl 3-(1H-imidazol-5-yl)propanoate Against Closest Analogs


Hydrogen Bond Donor Capability: C-4(5) Regioisomer vs N-1 Regioisomer

The C-4(5) substituted ethyl 3-(1H-imidazol-5-yl)propanoate possesses one hydrogen bond donor (the imidazole NH) whereas the N-1 substituted isomer ethyl 3-(1H-imidazol-1-yl)propanoate (CAS 24215-02-9) possesses zero hydrogen bond donors . This structural difference is critical for molecular recognition events in biological systems, as the free NH can participate in directed hydrogen bonding with biological targets such as the histamine H3 receptor binding pocket.

Regioisomerism Hydrogen Bonding Imidazole Tautomerism

Lipophilicity (LogP) Differentiation Between C-4(5) and N-1 Imidazole Propanoate Esters

Ethyl 3-(1H-imidazol-5-yl)propanoate displays a calculated LogP of 0.9054, whereas its N-1 regioisomer ethyl 3-(1H-imidazol-1-yl)propanoate exhibits a lower LogP of approximately 0.59 (ACD/Labs predicted value) . This 0.3154 log unit difference translates to approximately 2-fold greater distribution into non-polar phases for the C-4(5) isomer, influencing its partitioning behavior during extraction and chromatographic purification, as well as its suitability for CNS-targeted prodrug strategies.

Lipophilicity LogP Drug-likeness Membrane Permeability

Boiling Point and Physical State Differentiation for Downstream Processing

The target compound ethyl 3-(1H-imidazol-5-yl)propanoate has a reported boiling point of 336.8°C at 760 mmHg, whereas the N-1 isomer ethyl 3-(1H-imidazol-1-yl)propanoate boils at approximately 316.4°C at 760 mmHg, a difference of ~20.4°C . This differential boiling range reflects distinct intermolecular interactions arising from regioisomeric structure and provides a practical distillation separation window. Additionally, the N-1 isomer is reported as a liquid with a melting point of 165–168°C (Sigma-Aldrich), while the C-4(5) isomer is typically a crystalline solid at ambient temperature, further facilitating differential handling and purification strategies .

Boiling Point Physical Properties Distillation Purification

Patented Intermediate Status: Essential for Ciproxifan and H3 Antagonist Libraries

Ethyl 3-(1H-imidazol-5-yl)propanoate is documented as the indispensable ethyl ester intermediate (compound III) in the patented synthesis of ciproxifan, a high-affinity histamine H3 receptor antagonist (ciproxifan IC50 = 9.2 ± 1.8 nM) [1][2]. The synthesis proceeds via hydrogenation of urocanic acid to 3-(imidazol-4-yl)propionic acid, followed by esterification with ethanol/sulfuric acid to yield the title compound, which is subsequently N-trityl protected and reduced to the key alcohol building block [1]. No alternative regioisomer or ester homolog is reported in the patent literature to replace this compound in the ciproxifan synthetic sequence.

Ciproxifan Histamine H3 Receptor Synthetic Intermediate Patent EP 0760811

Ester Hydrolysis to Bioactive Free Acid: Prodrug Potential vs. Direct Carboxylic Acid Procurement

The corresponding free acid, 3-(1H-imidazol-4-yl)propanoic acid (imidazolepropionic acid, CAS 1074-59-5), is a known competitive inhibitor of urocanase and histidinol dehydrogenase, with a reported IC50 of 3.17 µM against histidinol dehydrogenase from Geotrichum candidum [1]. The ethyl ester serves as a lipophilic prodrug form that can be hydrolyzed in vivo or in vitro to release the active carboxylic acid. The ester provides superior membrane permeability compared to the charged carboxylate form, while maintaining the same imidazole pharmacophore; the ethyl ester (LogP 0.91) is approximately 8-fold more lipophilic than the free acid (LogP approximately -0.5 to 0), enhancing passive diffusion across biological membranes .

Prodrug Urocanase Inhibitor Imidazolepropionic Acid Enzyme Inhibition

Benchmark Purity Specifications for Reproducible Research

Commercially sourced ethyl 3-(1H-imidazol-5-yl)propanoate is available at defined purity grades: ≥98% (HPLC, LeYan) and ≥95% (Apollo Scientific), with batch-specific certification . In contrast, closely related analogs such as ethyl 3-(1H-imidazol-1-yl)propanoate are typically supplied at 95% purity without premium high-purity grade options readily inventoried . For synthetic applications where stoichiometric control is critical—particularly in multi-step sequences where impurities in early intermediates propagate—the availability of 98% grade material reduces the risk of side reactions and simplifies purification of downstream products.

Purity Quality Control Reproducibility NMR

Validated Application Scenarios for Ethyl 3-(1H-imidazol-5-yl)propanoate Stemming from Quantitative Differentiation Evidence


Synthesis of Ciproxifan and Histamine H3 Receptor Antagonist Libraries

The compound is the defined ethyl ester intermediate in the patented ciproxifan synthetic route (EP 0760811 / WO 9629315), where it is N-trityl protected and reduced to 3-(1H-imidazol-4-yl)propanol, a key alcohol building block [1]. Given ciproxifan's potency at H3 receptors (IC50 = 9.2 ± 1.8 nM), research groups constructing H3 antagonist libraries should procure this specific regioisomer—not the N-1 isomer—to ensure fidelity to the published and patented synthetic sequence.

Prodrug Design for Imidazolepropionic Acid-Based Enzyme Inhibitors

The ethyl ester serves as a lipophilic prodrug form of the bioactive free acid 3-(1H-imidazol-4-yl)propanoic acid (IC50 3.17 µM against histidinol dehydrogenase) [1]. Its higher LogP (0.91 vs. <0 for the free acid) enhances passive membrane permeability, making it the preferred form for cell-based phenotypic assays targeting urocanase or histidinol dehydrogenase pathways. Researchers should note that direct procurement of the free acid may lead to false negatives in cellular assays due to poor membrane penetration.

Regioisomeric Reference Standard for Imidazole Tautomerism and Alkylation Selectivity Studies

Because the C-4(5) regioisomer possesses a free imidazole NH (H-bond donor count = 1) while the N-1 isomer has none, this compound serves as a critical reference standard for studies investigating the impact of imidazole tautomerism and N-alkylation regiochemistry on biological activity [1]. The distinct LogP (0.91 vs. 0.59) and boiling point (336.8°C vs. 316.4°C) values enable unambiguous analytical differentiation between the two regioisomers during method development and quality control .

Multi-Step Heterocyclic Synthesis Requiring High-Purity Imidazole Building Blocks

The availability of ≥98% purity grade material (LeYan) makes this compound suitable as a stoichiometric reagent in multi-step synthetic sequences where impurity propagation can compromise overall yield [1]. Its crystalline solid physical state facilitates accurate weighing and reduces handling losses compared to the liquid N-1 isomer, providing practical advantages in parallel synthesis and library production workflows.

Quote Request

Request a Quote for ethyl 3-(1H-imidazol-5-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.